Neocarratetraose 4(1),4(3)-disulfate disodium salt

Description

BenchChem offers high-quality Neocarratetraose 4(1),4(3)-disulfate disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neocarratetraose 4(1),4(3)-disulfate disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-[[(1R,3R,4R,5R)-3-[(2R,3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O25S2.Na/c25-1-5-15(48-50(33,34)35)19(10(28)21(32)41-5)46-23-12(30)18-14(8(44-23)4-40-18)45-24-13(31)20(16(6(2-26)42-24)49-51(36,37)38)47-22-11(29)17-9(27)7(43-22)3-39-17;/h5-32H,1-4H2,(H,33,34,35)(H,36,37,38);/q;+1/p-1/t5-,6-,7-,8-,9?,10-,11-,12-,13-,14?,15+,16+,17+,18-,19-,20-,21-,22-,23-,24+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVAARLSIKDHFO-BVHPHYLYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)O)CO)O)O)O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)OC4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)O)CO)O)O)O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NaO25S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

812.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the structure of Neocarratetraose 4(1),4(3)-disulfate disodium salt?

[1]

Executive Summary

Neocarratetraose 4(1),4(3)-disulfate disodium salt (often abbreviated as

This oligosaccharide has emerged as a critical candidate in drug development due to its high specificity for angiogenic factors and viral envelope proteins. Its structure—a repeating disaccharide backbone of 3,6-anhydro-D-galactose and D-galactose-4-sulfate—provides a rigid, helical-mimetic scaffold essential for structure-activity relationship (SAR) studies in oncology and virology.[1]

Structural Elucidation

The defining feature of Neocarratetraose 4(1),4(3)-disulfate is its alternating glycosidic backbone and specific sulfation pattern .[1] Unlike standard carratetraose (produced by acid hydrolysis), the neo form is produced by

Chemical Definition[1]

-

IUPAC Name:

-D-Galactopyranose, 4-(sulfooxy)-3,6-anhydro- -

Molecular Formula:

[1] -

Sequence: DA-G4S-DA-G4S

-

Non-Reducing End: 3,6-Anhydro-

-D-galactose (DA) -

Reducing End: D-Galactose-4-sulfate (G4S)

-

Connectivity and Stereochemistry

The molecule consists of two repeating Neocarrabiose units (

-

Residue 1 (Reducing End):

-D-Galactose-4-sulfate (G4S).[1] -

Linkage 1:

-(1$\rightarrow$3) glycosidic bond.[1] -

Residue 2: 3,6-Anhydro-

-D-galactose (DA).[1][4] -

Linkage 2:

-(1$\rightarrow$4) glycosidic bond.[1] -

Residue 3:

-D-Galactose-4-sulfate (G4S).[1] -

Linkage 3:

-(1$\rightarrow$3) glycosidic bond.[1] -

Residue 4 (Non-Reducing End): 3,6-Anhydro-

-D-galactose (DA).[1][4]

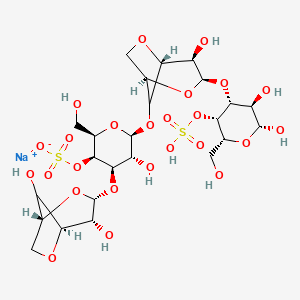

Structural Visualization

The following diagram illustrates the specific connectivity and sulfation sites.

[1][2]

Enzymatic Production Pathway

The structural integrity of Neocarratetraose is dependent on its method of production. Chemical hydrolysis (acid) degrades the acid-labile 3,6-anhydro bridge, destroying the specific bioactivity.[1] Therefore, enzymatic digestion using

Mechanism of Action

[1]

Physicochemical Profile

For analytical validation and formulation, the following physicochemical constants are established.

| Property | Value | Notes |

| Physical State | White to off-white lyophilized powder | Highly hygroscopic |

| Solubility | > 50 mg/mL in Water | Insoluble in Ethanol, Acetone |

| Counterion | Sodium ( | 2 moles Na per mole oligosaccharide |

| pH Stability | 7.0 - 9.0 | Unstable at pH < 4.0 (Anhydro ring opening) |

| Storage | -20°C, Desiccated | Prevent moisture absorption to avoid hydrolysis |

Analytical Characterization

Verification of the "4(1),4(3)-disulfate" structure requires high-resolution NMR and Mass Spectrometry.[1]

Nuclear Magnetic Resonance (NMR)

1-

Solvent:

(99.9%)[1] -

Reference: TSP or Acetone internal standard.

-

Key Diagnostic Signals:

| Residue | Position | Shift ( | Coupling ( | Interpretation |

| DA (Non-reducing) | H-1 | 5.12 | ~3.0 | |

| G4S (Internal) | H-1 | 4.65 | ~7.5 | |

| DA (Internal) | H-1 | 5.06 | ~3.0 | |

| G4S (Reducing) | H-1 | 4.60 / 5.25 | - | |

| Anhydro Bridge | H-3, H-4, H-5 | 4.2 - 4.5 | - | Characteristic multiplet for 3,6-anhydro ring |

Mass Spectrometry (ESI-MS)

Biological & Pharmaceutical Potential

Neocarratetraose is not merely a degradation product; it is a potent heparan sulfate mimetic . Its specific sulfation pattern (4-sulfate) allows it to modulate signaling pathways where charge density and spacing are critical.[1]

Mechanism of Action: Angiogenesis Inhibition

Research indicates that Neocarratetraose inhibits tumor angiogenesis by binding to angiogenic factors, preventing them from activating their receptors.

-

Target: VEGF (Vascular Endothelial Growth Factor) and bFGF (basic Fibroblast Growth Factor).[1]

-

Mechanism: The oligosaccharide binds to the heparin-binding domain of VEGF, blocking the VEGF-VEGFR2 interaction.

-

Outcome: Suppression of endothelial cell proliferation and tube formation.[7]

Antiviral Activity[11][12]

References

-

Enzymatic Preparation and Activity: Yuan, H., et al. (2006). "Preparation and in vitro antioxidant activity of κ-carrageenan oligosaccharides and their oversulfated derivatives." Journal of Agricultural and Food Chemistry. Link[1]

-

Structural Characterization (NMR): Knutsen, S. H., et al. (1992).[1] "The use of neocarrabiose oligosaccharides with different length and sulphate substitution as model compounds for 1H-NMR spectroscopy." Carbohydrate Research. Link

-

Anti-Angiogenic Properties: Pang, J., et al. (2014).[7] "Enzymatic preparation of κ-carrageenan oligosaccharides and their anti-angiogenic activity." Carbohydrate Polymers. Link[1]

-

Enzyme Specificity (Kappa-Carrageenase): Michel, G., et al. (2001).[1][2] "The κ-carrageenase of P. carrageenovora features a tunnel-shaped active site: a novel insight in the evolution of Clan-B glycoside hydrolases."[1] Structure. Link

-

Product Catalog & Specifications: Sigma-Aldrich / Merck. "Neocarratetraose 41,43-disulfate sodium salt Product Specification." Link

Sources

- 1. lambda-Carratetraose | C24H36O39S6-6 | CID 11966247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kappa-Neocarratetraose disulfate disodium salt - BZ [marine-oligo.com]

- 4. researchgate.net [researchgate.net]

- 5. κ-carrageenase - Creative Enzymes [creative-enzymes.com]

- 6. ENZYME - 3.2.1.83 kappa-carrageenase [enzyme.expasy.org]

- 7. Enzymatic preparation of κ-carrageenan oligosaccharides and their anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

κ-Neocarratetraose Disulfate: A Comprehensive Guide to Source, Enzymatic Production, and High-Purity Purification

An In-depth Technical Guide for Drug Development Professionals

This document provides a detailed technical overview of the methodologies for producing and purifying κ-neocarratetraose disulfate, a sulfated oligosaccharide of significant interest for pharmaceutical and biomedical research. We will explore the rationale behind process decisions, from the selection of the raw material to the final polishing and characterization steps, ensuring a robust and reproducible workflow.

Introduction: The Significance of κ-Neocarratetraose Disulfate

Carrageenans are a family of linear sulfated polysaccharides extracted from red edible seaweeds (Rhodophyceae)[1][2]. While the high molecular weight, low solubility, and high viscosity of native carrageenan polymers limit their bioavailability, their degradation into smaller carrageenan oligosaccharides (COS) yields compounds with enhanced solubility and a range of promising biological activities, including antioxidant, antitumor, and immunomodulatory properties[3][4][5].

κ-Neocarratetraose disulfate is a specific, even-numbered oligosaccharide derived from κ-carrageenan. It is composed of two repeating disaccharide units of D-galactose-4-sulfate and 3,6-anhydro-D-galactose[6][7]. Its defined structure and associated bioactivities make it a valuable target for drug discovery and development programs[7][8]. This guide provides the scientific foundation and practical protocols for its generation and purification.

Source Material and Production Strategies

The journey to pure κ-neocarratetraose disulfate begins with its parent polysaccharide, κ-carrageenan. The method chosen to depolymerize this raw material is a critical determinant of the final product's yield, purity, and structural integrity.

Raw Material: κ-Carrageenan

The primary source for this process is high-purity κ-carrageenan, a commercially available polysaccharide extracted from various species of red seaweed[1][9]. The quality of the starting material is paramount, as contaminants can interfere with subsequent enzymatic and purification steps.

Depolymerization: A Comparative Analysis

Two primary methods exist for depolymerizing κ-carrageenan: chemical hydrolysis and enzymatic degradation. While both can yield oligosaccharides, the enzymatic approach is vastly superior for producing structurally defined products like κ-neocarratetraose disulfate.

-

Chemical Hydrolysis: This method typically employs strong acids (e.g., HCl, H2SO4, TFA) at elevated temperatures to randomly cleave glycosidic linkages[10][11][12]. Causality: The lack of specificity in acid hydrolysis leads to a highly heterogeneous mixture of oligosaccharides with varying degrees of polymerization (DP), including undesirable odd-numbered structures[10][13]. The harsh conditions can also lead to the formation of toxic byproducts and damage to the sulfate moieties, compromising the biological activity of the final product[1][10].

-

Enzymatic Hydrolysis: This is the preferred method due to its high specificity and mild reaction conditions[5][10]. The process utilizes a specific glycoside hydrolase, κ-carrageenase (EC 3.2.1.83) [6][14]. Causality: This enzyme specifically targets and cleaves the β-(1,4)-glycosidic bonds within the κ-carrageenan backbone in an endolytic fashion[1][14]. This targeted action exclusively produces a series of even-numbered oligosaccharides, known as neocarrabiose, neocarratetraose, and neocarrahexaose, making the target molecule, κ-neocarratetraose disulfate, a primary product[3][6][15][16]. This specificity simplifies downstream purification and ensures the structural integrity of the final product.

Table 1: Comparison of Depolymerization Methodologies

| Feature | Enzymatic Hydrolysis | Chemical (Acid) Hydrolysis |

| Specificity | High (cleaves specific β-1,4 linkages)[14] | Low (random cleavage)[10] |

| Primary Products | Even-numbered oligosaccharides (DP2, DP4, DP6...)[3] | Heterogeneous mixture of various DPs[1][13] |

| Reaction Conditions | Mild (Physiological pH, moderate temp.)[5][17] | Harsh (Strong acid, high temp.)[11][12] |

| Byproduct Formation | Minimal | High potential for toxic byproducts (e.g., furfural)[10] |

| Structural Integrity | High (Sulfate groups preserved) | Risk of desulfation and structural damage[11] |

| Process Control | High | Difficult to control, risk of over-hydrolysis[8] |

| Downstream Impact | Simplified purification | Complex and challenging purification[5] |

The Production and Purification Workflow

Achieving high purity requires a multi-step, systematic approach that begins with controlled enzymatic digestion and proceeds through several stages of chromatographic separation. Each step is designed to remove specific impurities, progressively enriching the target oligosaccharide.

Diagram 1: Overall Production and Purification Workflow

Caption: High-level workflow for κ-neocarratetraose disulfate production.

Step-by-Step Protocol: Enzymatic Hydrolysis

This protocol details the controlled depolymerization of κ-carrageenan using a recombinant κ-carrageenase.

-

Substrate Preparation: Dissolve high-purity κ-carrageenan in a reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0) to a final concentration of 0.5% (w/v)[3]. Heat the solution gently (e.g., to 40-45°C) to ensure complete dissolution[18]. Cool to the optimal reaction temperature.

-

Enzyme Addition: Add κ-carrageenase (e.g., from Vibrio or Zobellia) to the substrate solution[17][19]. The optimal enzyme concentration and reaction time must be determined empirically but a starting point is 10 U of enzyme per 7.0 mg/mL of substrate[1].

-

Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (typically around 40°C) with gentle agitation[5][17].

-

Monitoring: Monitor the hydrolysis progress over time (e.g., at 2, 6, 12, and 24 hours) using Thin Layer Chromatography (TLC) to observe the breakdown of the high molecular weight polymer and the appearance of oligosaccharide products[3][5].

-

Reaction Termination: Once the desired oligosaccharide profile is achieved (a high concentration of tetrasaccharide), terminate the reaction by heat inactivation (e.g., boiling for 10 minutes). Note: Some enzymes may exhibit thermo-tolerance, requiring validation of inactivation[20].

-

Centrifugation: Centrifuge the reaction mixture to pellet any insoluble material. Collect the supernatant, which is the crude hydrolysate.

Step-by-Step Protocol: Purification Cascade

The crude hydrolysate contains the target tetrasaccharide, other oligosaccharides (disaccharides, hexasaccharides), unreacted polymer, and the enzyme. A sequential chromatographic approach is essential for isolation.

-

Ultrafiltration (Coarse Purification):

-

Pass the crude hydrolysate through an ultrafiltration system with a molecular weight cutoff (MWCO) membrane (e.g., 3-10 kDa).

-

Rationale: This step serves two purposes. The large enzyme and any remaining high molecular weight κ-carrageenan are retained and removed[4][8]. The smaller oligosaccharides, including the target, pass through in the permeate. This significantly cleans the sample before high-resolution chromatography.

-

-

Gel Filtration / Size Exclusion Chromatography (SEC):

-

Eluent: An aqueous buffer, such as 0.1 M NaCl, is often used[23].

-

Procedure: Load the permeate from the ultrafiltration step onto the equilibrated SEC column. Elute with the mobile phase.

-

Rationale: SEC separates molecules based on their hydrodynamic volume[24]. Larger oligosaccharides (e.g., hexa- and octa-saccharides) will elute first, followed by the target tetrasaccharide, and then the smaller disaccharides. Collect fractions and analyze them (e.g., by TLC or mass spectrometry) to identify those containing the enriched κ-neocarratetraose.

-

Anion Exchange Chromatography (AEC):

-

Column: A strong anion exchange resin, such as a ProPac PA1 column[25].

-

Procedure: Pool the tetrasaccharide-rich fractions from SEC. Adjust the pH if necessary (e.g., to pH 3.0) and load onto the equilibrated AEC column[25]. Elute the bound oligosaccharides using a linear salt gradient (e.g., 0.04 M to 1.3 M NaCl)[25].

-

Rationale: This is the critical fine-purification step. Oligosaccharides are separated based on the number and position of their negatively charged sulfate groups[8][26]. Since κ-neocarratetraose has two sulfate groups, it will bind to the column and elute at a specific salt concentration, separating it from less- or more-sulfated impurities.

-

-

Desalting and Lyophilization:

-

Pool the pure fractions from the AEC step.

-

Desalt the sample using either dialysis with a low MWCO membrane or another round of SEC with a desalting-grade resin (e.g., Sephadex G-10) using deionized water as the eluent[22][25].

-

Freeze-dry (lyophilize) the desalted solution to obtain the final product as a stable, white powder[4][27].

-

Diagram 2: Detailed Purification Workflow

Caption: Multi-step chromatographic purification cascade for high-purity product.

Quality Control and Characterization

Final product validation is a non-negotiable step to ensure identity, purity, and structural integrity.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) can be used to assess the purity of the final product, which should ideally be >98%[28][29].

-

Structural Confirmation: The identity of κ-neocarratetraose disulfate is confirmed using mass spectrometry and nuclear magnetic resonance.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique confirms the molecular weight. For the disodium salt, the expected molecular formula is C24H36Na2O25S2 with a molecular weight of 834.64 g/mol [3][7][30].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are used to confirm the precise structure, including the sequence of monosaccharides, the glycosidic linkages, and the position of the sulfate groups[7][21].

-

Table 2: Key Analytical Specifications

| Parameter | Method | Expected Result | Reference |

| Identity | ESI-MS | MW ≈ 834.6 Da (as disodium salt) | [7][30] |

| Structure | NMR Spectroscopy | Conforms to κ-neocarratetraose structure | [7][21] |

| Purity | HPLC / HPAE-PAD | > 98% | [28] |

| Appearance | Visual | White lyophilized powder | [27] |

Conclusion

The production of high-purity κ-neocarratetraose disulfate is a scientifically rigorous process that hinges on the specificity of enzymatic hydrolysis and the resolving power of a multi-step chromatographic purification cascade. By leveraging κ-carrageenase to generate the target oligosaccharide and employing a sequential purification strategy of ultrafiltration, size exclusion, and anion exchange chromatography, it is possible to obtain a final product with the high purity and structural integrity required for advanced pharmaceutical research and development. The protocols and rationale outlined in this guide provide a robust framework for researchers and scientists to produce this valuable compound.

References

- Enzymatic Preparation of Carrageenan Oligosaccharides and Evaluation of the Effects on Growth Performance, Serum Biochemical Parameters and Non-Specific Immunity of Crucian carp. (2025). MDPI.

- A κ-carrageenan derived oligosaccharide prepared by enzymatic degradation containing anti-tumor activity | Request PDF.

- Oligosaccharides Derived from Red Seaweed: Production, Properties, and Potential Health and Cosmetic Applic

- Whole genome sequencing of a novel carrageenan-degrading bacterium Photobacterium rosenbergii and oligosaccharide prepar

- Truncation of κ‑carrageenase for higher κ‑carrageenan oligosaccharides yield with improved enzymatic characteristics. (2019). ScienceDirect.

- THE ANTIOXIDANT ACTIVITIES OF ACID HYDROLYSIS OF κ-Carrageenan. (2022). Rasayan Journal of Chemistry.

- A κ-carrageenan derived oligosaccharide prepared... (2003). Journal of Applied Phycology.

- 3.2.1.83 kappa-carrageenase. ENZYME.

- A single step method for purification of sulf

- The process of extracting carrageenan oligosaccharides from carrageenan extraction powder. (2024). Medium.

- Acid hydrolysis of kappa-carrageenan as a way of gaining new substances for freezing process modification and protection from excessive recrystallisation of ice. (2015).

- κ-carrageenase.

- Kappa-Carrageenase. Wikipedia.

- Acid hydrolysis of kappa-carrageenan as a way of gaining new substances for freezing process modification and protection

- Strong anion-exchange chromatography of HS oligosaccharides.

- Production of carra-oligosaccharides via partial acid hydrolysis of kappa-carrageenan.

- Purification and Characterization of a New κ-Carrageenase from the Marine Bacterium Vibrio sp. NJ-2. (2016). Journal of Microbiology and Biotechnology.

- Ion-exchange purification and structural characterization of five sulfated fucoidans from brown algae. (2021). Oxford Academic.

- Towards the Synthesis of Carrageenan Oligosaccharides. (2012). DTU Orbit.

- Degradation of κ-carrageenan by hydrolysis with commercial α-amylase. (2012). PubMed.

- Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase. (2025).

- Degradation of κ-carrageenan by hydrolysis with commercial α-amylase. (2012).

- Production of a thermo-tolerant κ-carrageenase via a food-grade host and anti-oxidant activity of its enzymatic hydrolys

- Oligosaccharide Analysis: High-Performance Anion-Exchange Chrom

- Neocarratetraose-41, 43-di-O-sulf

- Purification and Characterisation of κ-Carrageenan Oligosaccharides Prepared by κ-Carrageenase from Thalassospira sp. Fjfst-332. (2018). PubMed.

- On resin synthesis of sulfated oligosaccharides. (2022). Chemical Science.

- A rapid method for the separation and analysis of carrageenan oligosaccharides released by iota- and kappa-carrageenase. (2025).

- Carrageenan Oligosaccharide Group. BZ Oligo.

- Guide to Gel Filtration or Size Exclusion Chromatography.

- Gel-Filtration Chrom

- κ-Carrageenase from Zobellia galactanivorans, Recombinant(EC 3.2.1.83).

- Functional characterization of GH16 κ-carrageenase OUC-FaKC16A

- Kappa Carrageenan Supplier.

- Separation of keratan-sulfate-derived disaccharides by high-performance liquid chromatography and postcolumn derivatization with 2-cyanoacetamide and fluorimetric detection. (2005). PubMed.

- Identification and Characterization of a New Thermophilic κ-Carrageenan Sulf

- Purification and characterization of a new kappa-carrageenase from a marine Cytophaga-like bacterium. (1991). PubMed.

- Kappa-Carrageenan | CAS No- 11114-20-8. Simson Pharma Limited.

- Analytical method for determination of disaccharides derived from keratan sulfates in human serum and plasma by high-performance liquid chromatography/turbo-ionspray ionization tandem mass spectrometry. (2007). PubMed.

- HPLC analysis of degradation mode of OUC-FaKC16Q toward (A) κ-carrageenan, C κ-neocarraoctaose (Nκ8), D κ-carratriose (κ3), and κ-carrapentaose (κ5).

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Whole genome sequencing of a novel carrageenan-degrading bacterium Photobacterium rosenbergii and oligosaccharide preparation [frontiersin.org]

- 6. Kappa-Carrageenase - Wikipedia [en.wikipedia.org]

- 7. Purification and Characterisation of κ-Carrageenan Oligosaccharides Prepared by κ-Carrageenase from Thalassospira sp. Fjfst-332 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The process of extracting carrageenan oligosaccharides from carrageenan extraction powder. [greenskybio.com]

- 9. ettlingercorp.com [ettlingercorp.com]

- 10. Oligosaccharides Derived from Red Seaweed: Production, Properties, and Potential Health and Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. κ-carrageenase - Creative Enzymes [creative-enzymes.com]

- 15. ENZYME - 3.2.1.83 kappa-carrageenase [enzyme.expasy.org]

- 16. Purification and characterization of a new kappa-carrageenase from a marine Cytophaga-like bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Purification and Characterization of a New κ-Carrageenase from the Marine Bacterium Vibrio sp. NJ-2 [jmb.or.kr]

- 18. academic.oup.com [academic.oup.com]

- 19. κ-Carrageenase from Zobellia galactanivorans, Recombinant(EC 3.2.1.83) - Creative Enzymes [creative-enzymes.com]

- 20. Production of a thermo-tolerant κ-carrageenase via a food-grade host and anti-oxidant activity of its enzymatic hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. harvardapparatus.com [harvardapparatus.com]

- 23. researchgate.net [researchgate.net]

- 24. doras.dcu.ie [doras.dcu.ie]

- 25. researchgate.net [researchgate.net]

- 26. academic.oup.com [academic.oup.com]

- 27. Degradation of κ-carrageenan by hydrolysis with commercial α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. m.youtube.com [m.youtube.com]

- 29. researchgate.net [researchgate.net]

- 30. dextrauk.com [dextrauk.com]

Biological Activity of Sulfated Oligosaccharides from Seaweed: A Technical Guide

Executive Summary

Marine sulfated polysaccharides—specifically fucoidans, carrageenans, and ulvans—possess potent pharmacological profiles.[1][2][3][4][5][6] However, their high molecular weight (HMW) and structural heterogeneity often limit bioavailability and reproducibility, hindering clinical translation. This guide focuses on sulfated oligosaccharides (SOs) : low molecular weight (LMW) derivatives (<10 kDa) that retain or enhance biological activity while offering superior solubility and pharmacokinetic profiles.

We examine the critical structure-activity relationships (SAR) governing their antiviral, anticancer, and immunomodulatory effects. We also provide a validated enzymatic production workflow and map the molecular signaling pathways modulated by these compounds.

Structural Diversity & Precision Depolymerization

The biological efficacy of seaweed oligosaccharides is dictated by the parent polysaccharide's source and the precision of the depolymerization method.

Comparative Structural Classes

| Source (Algae Class) | Parent Polymer | Primary Monosaccharides | Key Sulfation Motifs | Target Oligosaccharide MW |

| Brown (Phaeophyceae) | Fucoidan | L-Fucose | C2, C4 (rarely C3); 2,3-di-O-sulfated | 1–5 kDa |

| Red (Rhodophyceae) | Carrageenan | D-Galactose, 3,6-anhydro-galactose | C2, C4, C6; | 0.5–3 kDa |

| Green (Chlorophyceae) | Ulvan | L-Rhamnose, D-Glucuronic acid, L-Iduronic acid | C3 of Rhamnose | 1–6 kDa |

The Shift to Enzymatic Depolymerization

Chemical hydrolysis (acid-based) often desulfates the backbone, destroying bioactivity. Enzymatic hydrolysis is the gold standard for generating bioactive oligosaccharides with preserved sulfation patterns.

-

Fucoidanases (EC 3.2.1.212): Cleave

linkages, preserving critical C2-sulfation. -

Ulvan Lyases (EC 4.2.2.25): Operate via a

-elimination mechanism, generating a

Structure-Activity Relationships (SAR)

The "Sulfate Code"—the density and position of sulfate groups—is the primary determinant of biological interaction.

Anticoagulant Activity

Unlike heparin, which relies on a specific pentasaccharide sequence, seaweed SOs act via charge density and steric mimicry.

-

Mechanism: Potentiation of Antithrombin III (ATIII) and Heparin Cofactor II (HCII).

-

Critical SAR:

-

Fucoidan: 2,3-di-O-sulfated fucose residues are essential. 2-O-sulfation alone is less effective; 4-O-sulfation has minimal effect.

-

MW Dependence: Activity drops significantly below 3 kDa, suggesting a minimum chain length is required to bridge the Thrombin-ATIII complex.

-

Antiviral Activity (SARS-CoV-2, Influenza, HSV)

SOs act primarily as entry inhibitors .

-

Mechanism: They mimic cell surface heparan sulfate proteoglycans (HSPGs), acting as decoy receptors for viral envelope proteins (e.g., Spike protein RBD, Hemagglutinin).

-

Critical SAR:

-

Charge Density: Higher degree of sulfation (DS > 1.5) correlates linearly with IC50 reduction.

-

Backbone: Galactan sulfates (Red Algae) often show superior anti-HSV activity due to structural similarity to host cell receptors.

-

Mechanistic Deep Dive: Signaling Pathways

Anticancer & Immunomodulation Pathways

Sulfated oligosaccharides induce apoptosis in cancer cells and activate immune responses in macrophages via distinct pathways.

Key Mechanisms:

-

PI3K/Akt Inhibition: Downregulation leads to reduced survival signals in tumor cells.

-

Caspase Activation: Induction of intrinsic/extrinsic apoptotic pathways.

-

NF-κB Modulation: In macrophages, SOs bind TLR4, triggering NF-κB translocation and cytokine release (TNF-α, IL-6).

Visualization: Dual-Action Signaling Pathway

The following diagram illustrates the simultaneous induction of apoptosis in tumor cells and activation of macrophages by Sulfated Oligosaccharides (SOs).

Figure 1: Dual mechanism of action: SOs inhibit the PI3K/Akt survival pathway in tumor cells while simultaneously stimulating TLR4/NF-κB immunity in macrophages.

Experimental Workflow: Enzymatic Production & Purification

To ensure reproducibility, this protocol uses a "Self-Validating" approach where each step includes a quality control (QC) checkpoint.

Protocol: Fucoidan Oligosaccharide Production

Objective: Produce defined oligosaccharides (1–5 kDa) from Fucus vesiculosus fucoidan.

Reagents:

-

Crude Fucoidan (Sigma or extracted).

-

Recombinant Fucoidanase (e.g., Fhf1 or Fhf2).

-

Buffer: 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM CaCl₂.

Workflow Steps:

-

Substrate Preparation: Dissolve fucoidan (10 mg/mL) in buffer. Filter (0.45 µm) to remove insolubles.

-

Enzymatic Digestion: Add Fucoidanase (1 U per 100 mg substrate). Incubate at 37°C for 24 hours.

-

Expert Note: Calcium is often a required cofactor for marine glycosyl hydrolases to stabilize the active site.

-

-

Reaction Termination: Heat inactivation at 80°C for 10 mins. Centrifuge (10,000 x g) to remove denatured protein.

-

Fractionation (The Critical Step):

-

Step A: Ultrafiltration (MWCO 10 kDa). Collect Permeate (contains <10 kDa).

-

Step B: Ultrafiltration (MWCO 1 kDa). Collect Retentate (contains 1–10 kDa). Discard permeate (salts/monomers).

-

-

Validation (QC):

-

PAGE Analysis: Carbohydrate-PAGE (C-PAGE) stained with Alcian Blue/Silver.

-

Mass Spec: ESI-MS to verify DP (Degree of Polymerization) and sulfation pattern.

-

Visualization: Production Workflow

The following diagram outlines the enzymatic production and purification logic.

Figure 2: Step-by-step enzymatic production workflow with molecular weight cut-off (MWCO) filtration logic for isolating specific oligosaccharide fractions.

Translational Challenges & Future Outlook

While promising, the transition from bench to bedside faces hurdles:

-

Standardization: Unlike synthetic drugs, marine extracts vary by harvest season and species. Solution: Adopt the "Oligosaccharide Library" approach—producing chemically defined enzymatic digests rather than random hydrolysates.

-

Oral Bioavailability: Although better than polysaccharides, charged oligosaccharides still face intestinal barrier issues. Solution: Formulation with permeation enhancers or nanocarriers (e.g., chitosan nanoparticles).

-

Regulatory Status: Most are currently regulated as nutraceuticals. Elevating them to API (Active Pharmaceutical Ingredient) status requires rigorous SAR definition (as detailed in Section 3).

References

-

Chemical Structures and Bioactivities of Sulfated Polysaccharides from Marine Algae. Marine Drugs, 2011.[7]

-

Sulfated Seaweed Polysaccharides as Multifunctional Materials in Drug Delivery Applications. Marine Drugs, 2014.

-

The Endo-α(1,[8]4) Specific Fucoidanase Fhf2 From Formosa haliotis Releases Highly Sulfated Fucoidan Oligosaccharides. Frontiers in Microbiology, 2022.

-

Recent advances of edible marine algae-derived sulfated polysaccharides in antiviral treatments. Frontiers in Microbiology, 2023.

-

Molecular Mechanism of Anti-Inflammatory Activities of a Novel Sulfated Galactofucan from Saccharina japonica. Marine Drugs, 2021.

-

Sustainable Production of Ulva Oligosaccharides via Enzymatic Hydrolysis: A Review on Ulvan Lyase. Marine Drugs, 2024.

-

Marine Sulfated Polysaccharides: Preventive and Therapeutic Effects on Metabolic Syndrome. Marine Drugs, 2021.

Sources

- 1. Review on seaweed derived sulfated and non-sulfated marine polysaccharides as multifunctional food ingredients: Structure-function relationships, bioactivities and applications in functional foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent advances of edible marine algae-derived sulfated polysaccharides in antiviral treatments: challenges vs. opportunities [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. From Ocean to Medicine: Harnessing Seaweed’s Potential for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral activity of sulfated polysaccharides from marine algae and its application in combating COVID-19: Mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfated Seaweed Polysaccharides as Multifunctional Materials in Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | The Endo-α(1,4) Specific Fucoidanase Fhf2 From Formosa haliotis Releases Highly Sulfated Fucoidan Oligosaccharides [frontiersin.org]

A Technical Guide to Neocarratetraose 4(1),4(3)-disulfate disodium salt: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth exploration of Neocarratetraose 4(1),4(3)-disulfate disodium salt, a sulfated oligosaccharide of significant interest to researchers in glycobiology and drug development. While a specific CAS number for this precise sulfation pattern is not consistently cited across all commercial suppliers, this guide furnishes the widely recognized CAS number 108347-92-8 [1][2][3]. This document navigates the complexities of its synthesis, purification, and structural characterization. Furthermore, it delves into the potential biological activities and applications of this and structurally related compounds, offering a comprehensive resource for scientists working with sulfated carbohydrates.

Introduction: The Significance of Sulfated Oligosaccharides

Sulfated polysaccharides and their oligosaccharide derivatives, particularly those derived from marine algae, are a class of molecules with diverse and potent biological activities[4][5]. Their functions are intimately linked to their specific sulfation patterns, which mediate interactions with a wide array of proteins, including enzymes, growth factors, and cell surface receptors. This has led to their investigation for a variety of therapeutic applications, including anticoagulant, antiviral, anti-inflammatory, and anticancer activities[6][7][8]. Neocarratetraose 4(1),4(3)-disulfate, a derivative of carrageenan, represents a defined oligosaccharide structure that allows for the precise study of structure-activity relationships, a task often complicated by the heterogeneity of native polysaccharides[9].

Compound Identification and Properties

CAS Number and Chemical Structure

The CAS number for Neocarratetraose 4(1),4(3)-disulfate disodium salt is 108347-92-8 [1][2][3].

-

Molecular Formula: C24H36Na2O25S2[2]

-

Molecular Weight: 834.64 g/mol [2]

-

Structure: A tetrasaccharide derived from kappa-carrageenan[2].

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 108347-92-8 | [1][2][3] |

| Molecular Formula | C24H36Na2O25S2 | [2] |

| Molecular Weight | 834.64 g/mol | [2] |

| Appearance | White to off-white powder | Generic |

| Solubility | Soluble in water | Generic |

| Storage Temperature | -20 °C | [3] |

Synthesis and Purification of Sulfated Oligosaccharides

The generation of structurally defined sulfated oligosaccharides like neocarratetraose 4(1),4(3)-disulfate is a significant synthetic challenge[10]. Both chemical and enzymatic methods are employed to achieve the desired structures.

Synthesis Strategies

3.1.1. Chemical Synthesis

The chemical synthesis of sulfated oligosaccharides is a complex, multi-step process that offers precise control over the final structure[9][11]. A general workflow involves:

-

Automated Glycan Assembly (AGA): The oligosaccharide backbone is constructed on a solid support[10].

-

Regioselective Sulfation: Specific hydroxyl groups are sulfated using reagents like sulfur trioxide amine complexes (e.g., SO3·py)[10].

-

Deprotection and Cleavage: Protecting groups are removed, and the oligosaccharide is cleaved from the solid support[10].

-

Purification: The final product is purified to remove impurities and byproducts.

3.1.2. Enzymatic and Hydrolytic Methods

An alternative to chemical synthesis is the controlled degradation of native polysaccharides, such as carrageenan, using specific enzymes (carrageenases) or mild acid hydrolysis[12][13].

-

Enzymatic Digestion: Carrageenases can cleave the polysaccharide backbone in a specific manner, generating a mixture of oligosaccharides of varying lengths[13][14].

-

Mild Acid Hydrolysis: Treatment with dilute acids can also break down the polysaccharide into smaller fragments[12].

Following degradation, the resulting mixture of oligosaccharides must be fractionated and purified to isolate the desired neocarratetraose 4(1),4(3)-disulfate.

Purification Methodologies

The purification of sulfated oligosaccharides from complex mixtures is a critical step in obtaining a homogenous product for research.

3.2.1. Chromatographic Techniques

A combination of chromatographic methods is typically employed for the purification of sulfated oligosaccharides:

-

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge. Given the negative charge of the sulfate groups, IEX is a powerful tool for purifying sulfated oligosaccharides[15][16]. Strong anion exchange chromatography is particularly effective[17].

-

Gel Filtration Chromatography (Size-Exclusion Chromatography): This method separates molecules based on their size, allowing for the fractionation of oligosaccharides of different lengths[18].

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase and normal-phase HPLC can be used for high-resolution separation of oligosaccharide isomers[19].

3.2.2. Workflow for Purification

Caption: A generalized workflow for the purification of sulfated oligosaccharides.

Structural Characterization

Confirming the precise structure of neocarratetraose 4(1),4(3)-disulfate requires a combination of advanced analytical techniques.

Spectroscopic and Spectrometric Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are indispensable for determining the monosaccharide composition, anomeric configurations, glycosidic linkages, and the positions of sulfate groups[20][21][22].

-

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to determine the molecular weight and can provide fragmentation data to elucidate the sequence and sulfation pattern[23][24]. Tandem MS (MS/MS) is particularly informative for structural analysis[24].

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of sulfate groups (typically with absorbance bands around 820-850 cm⁻¹ and 1240-1260 cm⁻¹)[12].

Analytical Workflow

Caption: A typical analytical workflow for the structural characterization of sulfated oligosaccharides.

Biological Activities and Applications in Drug Development

Sulfated oligosaccharides, including those derived from carrageenan, exhibit a wide range of biological activities that are of interest to drug development professionals[6][25][26]. The specific sulfation pattern is crucial for these activities[27].

Potential Therapeutic Areas

-

Anticoagulant and Antithrombotic Activity: Many sulfated polysaccharides and their derivatives exhibit heparin-like anticoagulant properties[4][8]. The density and position of sulfate groups are critical for this activity.

-

Antiviral Activity: Sulfated oligosaccharides can interfere with the attachment of viruses to host cells, a mechanism that has been explored for a variety of viruses[8][14].

-

Anti-inflammatory Effects: These compounds can modulate inflammatory processes, offering potential for the treatment of inflammatory diseases[7].

-

Antitumor and Immunomodulatory Activity: Some sulfated oligosaccharides have been shown to have direct cytotoxic effects on tumor cells or to modulate the immune response against cancer[8][28].

-

Antioxidant Properties: Sulfated polysaccharides and oligosaccharides can act as free-radical scavengers, which may be beneficial in conditions associated with oxidative stress[26][27].

Signaling Pathway Interactions

The biological effects of sulfated oligosaccharides are often mediated through their interaction with specific proteins in signaling pathways. For example, they can bind to growth factors and their receptors, modulating downstream signaling cascades involved in cell proliferation, differentiation, and survival.

Caption: A simplified diagram illustrating the interaction of a sulfated oligosaccharide with a growth factor signaling pathway.

Conclusion

Neocarratetraose 4(1),4(3)-disulfate disodium salt is a valuable tool for researchers investigating the biological roles of sulfated carbohydrates. Its well-defined structure allows for precise structure-activity relationship studies, which are crucial for the development of new therapeutics. This guide has provided a comprehensive overview of the synthesis, purification, characterization, and potential applications of this and related compounds, serving as a foundational resource for scientists in the field.

References

- Rocha, H. A. O., Moraes, F. A., Trindade, E. S., Franco, C. R. C., Torquato, R. J. S., Veiga, S. S., & Leite, E. L. (2005). Structural and anticoagulant properties of a sulfated galactan from the red seaweed, Halymenia floresia. Planta Medica, 71(4), 379-381.

- Garenaux, E., Yu, S. Y., Florea, D., Strecker, G., Khoo, K. H., & Guérardel, Y. (2008). A single step method for purification of sulfated oligosaccharides.

- Briones, A. V., & Sato, T. (2012). Structural Studies on ι-Carrageenan Derived Oligosaccharides and Its Application. Advances in Chemical Engineering and Science, 2(3), 333-338.

- Pang, Y., Liu, X., Li, X., Wang, K., & Liu, C. (2014). Overview on Biological Activities and Molecular Characteristics of Sulfated Polysaccharides from Marine Green Algae in Recent Years. Marine Drugs, 12(9), 4984-5020.

- Pomin, V. H., & Mourão, P. A. (2005). Positional isomers of sulfated oligosaccharides obtained from agarans and carrageenans: preparation and capillary electrophoresis separation.

- Wijesekara, I., Pangestuti, R., & Kim, S. K. (2011). Biological activities and potential health benefits of sulfated polysaccharides derived from marine algae.

- Magalhães, K. D., Costa, L. S., Fidelis, G. P., Oliveira, R. M., Nobre, L. T. D. B., Dantas-Santos, N., ... & Rocha, H. A. O. (2011). Biological activities of the sulfated polysaccharide from the vascular plant Halodule wrightii. Brazilian Journal of Pharmacognosy, 21(6), 949-957.

- Wang, J., Zhang, Q., Zhang, Z., & Li, Z. (2018). Structural Features of Sulfated Glucuronomannan Oligosaccharides and Their Antioxidant Activity. Marine Drugs, 16(8), 287.

- Genicot, S., & Helbert, W. (2018). Towards the Synthesis of Carrageenan Oligosaccharides. DTU Chemical Engineering.

- Kopplin, R., Bou-Sleiman, S. E., Entz, R., & Groth, G. (2021). Ion-exchange purification and structural characterization of five sulfated fucoidans from brown algae. Glycobiology, 31(4), 439-450.

- Zaia, J. (2004). Mass spectrometry of sulfated carbohydrates. Mass Spectrometry Reviews, 23(3), 161-227.

- Sun, C., Wang, S., Liu, S., Liu, R., Wang, F., & Liu, W. (2021). Enzymatic Preparation of Carrageenan Oligosaccharides and Evaluation of the Effects on Growth Performance, Serum Biochemical Parameters and Non-Specific Immunity of Crucian carp. Marine Drugs, 19(2), 104.

- Wang, W., Zhao, Y., Liu, Y., Zhang, J., & Wang, J. (2020). Purification and Structural Analyses of Sulfated Polysaccharides from Low-Value Sea Cucumber Stichopus naso and Anticoagulant Activities of Its Oligosaccharides. Marine Drugs, 18(6), 320.

- Ulaganathan, K., & Li, S. M. (2017). Synthesis of Marine Polysaccharides/Oligosaccharides and Their Derivatives. In Comprehensive Glycoscience (pp. 209-231). Elsevier.

- Cheong, K. L., Qiu, H. M., & Wu, D. T. (2018). The purification of neoagaro-oligosaccharides by Sephadex LH-20 chromatography. Journal of the Serbian Chemical Society, 83(10), 1145-1153.

- Le Mai Hoang, K., Hevey, R., & Seeberger, P. H. (2020). On resin synthesis of sulfated oligosaccharides. Chemical Science, 11(8), 2216-2220.

- Hopwood, J. J., & Elliott, H. (2006). Characterization of sulfated oligosaccharides in mucopolysaccharidosis type IIIA by electrospray ionization mass spectrometry. Glycobiology, 16(7), 643-652.

- Li, S., Cui, Y., & Zhang, G. (2023).

- Guerrini, M., Agulles, T., Bisio, A., Hricovini, M., & Torri, G. (2002). Characterization of oligosaccharides from the chondroitin sulfates: 1H-NMR and 13C-NMR studies of reduced disaccharides and tetrasaccharides.

-

Astech Ireland Ltd. (n.d.). Neocarratetraose 41, 43-disulfate disodi, um salt, 25 mg, glass. Retrieved from [Link]

- Harvey, D. J. (2006). Structural determination of N-linked glycans by matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry. Proteomics, 6(14), 3946-3968.

- Lomartire, S., & Gonçalves, A. M. (2022). From Ocean to Medicine: Harnessing Seaweed's Potential for Drug Development. Marine Drugs, 20(1), 53.

- Calvo, G. H., Cosenza, V. A., Sáenz, D. A., & Navarro, D. A. (2019).

- Prado-Audelo, M. L. D., Garcia-López, J. C., & Leyva-Gómez, G. (2018). Disaccharides obtained from carrageenans as potential antitumor agents. Scientific Reports, 8(1), 1-11.

- de Jesus Raposo, M. F., de Morais, A. M. M. B., & de Morais, R. M. S. C. (2020).

- Zia, K. M., Tabasum, S., Nasif, O., Sultan, N., Aslam, N., & Noreen, A. (2017). Carrageenans: A wonderful ingredient for drug delivery and tissue engineering.

Sources

- 1. scbt.com [scbt.com]

- 2. dextrauk.com [dextrauk.com]

- 3. astechireland.ie [astechireland.ie]

- 4. Chemical Structures and Bioactivities of Sulfated Polysaccharides from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Sulfated Seaweed Polysaccharides as Multifunctional Materials in Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 10. pure.mpg.de [pure.mpg.de]

- 11. books.rsc.org [books.rsc.org]

- 12. Structural Studies on <i>ι</i>-Carrageenan Derived Oligosaccharides and Its Application [file.scirp.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. A single step method for purification of sulfated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Purification and Structural Analyses of Sulfated Polysaccharides from Low-Value Sea Cucumber Stichopus naso and Anticoagulant Activities of Its Oligosaccharides | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Characterization of sulfated oligosaccharides in mucopolysaccharidosis type IIIA by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Positional isomers of sulfated oligosaccharides obtained from agarans and carrageenans: preparation and capillary electrophoresis separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. scielo.br [scielo.br]

- 27. mdpi.com [mdpi.com]

- 28. Disaccharides obtained from carrageenans as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Function of Neocarratetraose in Cellular Signaling

This guide provides an in-depth exploration of Neocarratetraose, an oligosaccharide derived from κ-carrageenan, and its emerging role as a modulator of critical cell signaling pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research to elucidate the mechanisms by which Neocarratetraose exerts its biological effects, with a particular focus on its immunomodulatory and anti-inflammatory properties. We will delve into the specific signaling cascades it influences, provide detailed experimental protocols for investigation, and discuss the therapeutic potential of this unique carbohydrate.

Introduction to Neocarratetraose: Structure and Origin

Neocarratetraose is a sulfated oligosaccharide that is a fundamental repeating unit of kappa-carrageenan, a polysaccharide extracted from red seaweeds. Its structure is composed of alternating units of D-galactose and 3,6-anhydro-D-galactose. The precise structure and sulfation pattern of Neocarratetraose are critical to its biological activity. Unlike its parent polymer, carrageenan, which is known to induce inflammation in some contexts, Neocarratetraose has demonstrated significant anti-inflammatory and immunomodulatory effects. This has led to growing interest in its potential as a therapeutic agent.

The Core Function of Neocarratetraose in Cell Signaling: An Overview

The primary mechanism by which Neocarratetraose is understood to influence cell behavior is through its interaction with cell surface receptors, leading to the modulation of intracellular signaling cascades. A significant body of research points to its role as an antagonist of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key pattern recognition receptor involved in the innate immune response, and its activation by lipopolysaccharide (LPS) triggers a pro-inflammatory cascade. Neocarratetraose has been shown to competitively inhibit LPS-induced TLR4 activation, thereby dampening the downstream inflammatory response.

Beyond TLR4, Neocarratetraose is also implicated in the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cellular processes including proliferation, differentiation, and apoptosis. By influencing these fundamental pathways, Neocarratetraose can exert a wide range of effects on cellular function.

Key Signaling Pathways Modulated by Neocarratetraose

The Toll-like Receptor 4 (TLR4) Signaling Pathway

The TLR4 signaling pathway is a cornerstone of the innate immune system. Its activation by LPS leads to the recruitment of adaptor proteins, such as MyD88 and TRIF, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Neocarratetraose has been demonstrated to interfere with this process. It is hypothesized to bind to the MD-2 co-receptor of TLR4, the same site that LPS binds to, thereby acting as a competitive inhibitor. This prevents the conformational changes in TLR4 necessary for downstream signaling, leading to a reduction in NF-κB activation and a subsequent decrease in pro-inflammatory cytokine production.

Figure 1: Neocarratetraose inhibits the TLR4 signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is another crucial signaling cascade that is often activated downstream of TLR4. It consists of a series of protein kinases that phosphorylate and activate one another, including ERK, JNK, and p38 MAPK. Activation of these MAPKs leads to the activation of various transcription factors, including AP-1, which also plays a role in the expression of inflammatory mediators.

Studies have shown that Neocarratetraose can suppress the phosphorylation of p38 MAPK and JNK in response to inflammatory stimuli. This suggests that Neocarratetraose's anti-inflammatory effects are not solely due to the inhibition of NF-κB but also involve the modulation of the MAPK pathway.

Experimental Methodologies for Studying Neocarratetraose Function

To rigorously investigate the effects of Neocarratetraose on cell signaling, a multi-faceted experimental approach is required. The following protocols provide a framework for assessing its impact on the TLR4 and MAPK pathways.

Experimental Workflow Overview

Figure 2: A typical experimental workflow to study Neocarratetraose.

Detailed Protocol: Assessing Cytokine Production by ELISA

Objective: To quantify the effect of Neocarratetraose on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in response to LPS stimulation.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Neocarratetraose

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Remove the old medium and replace it with fresh medium.

-

Pre-treat the cells with varying concentrations of Neocarratetraose (e.g., 10, 50, 100 µg/mL) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with Neocarratetraose alone).

-

-

Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

Data Analysis: Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve.

Detailed Protocol: Western Blot Analysis of MAPK and NF-κB Activation

Objective: To determine the effect of Neocarratetraose on the phosphorylation of p38 MAPK and JNK, and the nuclear translocation of NF-κB.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

LPS

-

Neocarratetraose

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-NF-κB p65, anti-Lamin B1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat the cells as described in the ELISA protocol, but for a shorter duration (e.g., 30-60 minutes) to capture the peak of protein phosphorylation. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels. For NF-κB, compare the levels in

Methodological & Application

Protocol for using Neocarratetraose 4(1),4(3)-disulfate in vitro.

Protocol for Viral Entry Inhibition and Biophysical Interaction Studies[1][2]

Abstract & Core Directive

Neocarratetraose 4(1),4(3)-disulfate (NCT-DS) is a sulfated tetrasaccharide derived from the enzymatic depolymerization of

This guide provides a standardized protocol for utilizing NCT-DS in vitro. It moves beyond generic handling to focus on its primary high-value application: acting as a soluble decoy for heparan sulfate proteoglycans (HSPGs) to block viral entry. We also include a biophysical characterization workflow using Surface Plasmon Resonance (SPR) to validate binding affinity.

Product Profile & Mechanism of Action

Chemical Identity:

-

Common Name:

-Neocarratetraose 4(1),4(3)-disulfate -

Molecular Formula:

(Anionic form) -

Molecular Weight: ~834.64 Da (Sodium salt)[1]

-

Structure:

-D-AnGal-(1-

Note: The "Neo" designation indicates the oligosaccharide was produced via

-carrageenase cleavage (

-

Mechanism of Action (The "Decoy" Effect): Many enveloped viruses (HSV, HPV, SARS-CoV-2, Influenza) utilize cell-surface Heparan Sulfate Proteoglycans (HSPGs) as initial attachment factors. The sulfated galactose residues of NCT-DS mimic the anionic charge clusters of heparan sulfate. By binding to the viral attachment proteins (e.g., Glycoprotein gB/gC, Spike RBD), NCT-DS competitively inhibits the virus from docking to the host cell surface.

Figure 1: Mechanism of Action. NCT-DS acts as a soluble mimetic of host cell surface sulfates, sequestering viral particles before they can engage cellular receptors.

Storage, Handling, and Reconstitution

Trustworthiness requires stability. Sulfated oligosaccharides are hygroscopic and susceptible to hydrolysis if mishandled.

| Parameter | Specification | Expert Rationale |

| Storage (Powder) | -20°C, Desiccated | Prevents hydrolysis of sulfate esters and glycosidic bonds. |

| Solubility | Water, PBS (>50 mg/mL) | Highly soluble due to ionic sulfate groups. |

| pH Stability | pH 6.0 – 8.0 | Avoid acidic conditions (< pH 4.0) which cause desulfation and depolymerization (acid hydrolysis). |

| Sterilization | 0.22 | Do not autoclave. Heat + pressure will degrade the sulfated sugar structure. |

Reconstitution Protocol:

-

Equilibrate the vial to room temperature before opening to prevent condensation.

-

Dissolve in nuclease-free, sterile water or PBS (pH 7.4) to a stock concentration of 10 mM (~8.3 mg/mL).

-

Vortex gently for 30 seconds. Ensure no translucent gelatinous particles remain (common with carrageenan derivatives).

-

Aliquot into low-bind microcentrifuge tubes (avoid polystyrene interactions) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

Protocol A: Viral Attachment Inhibition Assay (In Vitro)

This protocol quantifies the ability of NCT-DS to block viral entry using a pseudotyped virus or reporter-virus system (e.g., GFP-tagged).

Materials:

-

Target Cells (e.g., Vero E6, HeLa, or HEK293T depending on virus).

-

Reporter Virus (GFP/Luciferase).

-

NCT-DS Stock (10 mM).

-

Positive Control: Heparin (unfractionated) or high-MW

-carrageenan. -

Assay Buffer: DMEM + 2% FBS (Low serum is critical to prevent non-specific protein binding from masking the effect).

Experimental Workflow:

-

Cell Seeding:

-

Seed cells in 96-well plates (10,000 cells/well) 24 hours prior to infection. Confluence should be ~80-90%.

-

-

Compound Preparation (The Pre-Incubation Step):

-

Prepare serial dilutions of NCT-DS in Assay Buffer.

-

Range: 0.1

g/mL to 1000 -

Critical Step: Mix the virus inoculum (MOI 0.1 - 0.5) with the diluted NCT-DS before adding to cells.

-

Incubate Virus + NCT-DS mixture at 37°C for 1 hour . This allows the oligosaccharide to saturate the viral attachment proteins.

-

-

Infection:

-

Remove culture media from cells.

-

Add 100

L of the Virus-NCT complex to the cells. -

Attachment Phase: Incubate at 4°C for 1 hour .

-

Why 4°C? This allows viral binding but prevents internalization (fusion/endocytosis). This isolates the attachment mechanism.

-

-

-

Wash & Shift:

-

Wash cells 2x with cold PBS to remove unbound virus.

-

Add fresh, warm media (DMEM + 10% FBS) and shift to 37°C to allow entry of any bound virus.

-

-

Readout (24-48 hours post-infection):

-

GFP: Flow cytometry or high-content imaging.

-

Luciferase: Lyse cells and add substrate.

-

Data Analysis: Plot % Infection vs. Log[NCT-DS]. Calculate

.

-

Figure 2: Viral Attachment Inhibition Workflow. The 4°C incubation step is critical for distinguishing attachment inhibition from post-entry effects.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

To prove direct interaction between NCT-DS and a viral protein (e.g., SARS-CoV-2 Spike RBD or HPV L1).

Rationale: Unlike ELISA, SPR provides real-time kinetics (

-

Sensor Chip Selection:

-

Use a Streptavidin (SA) Chip if the viral protein is biotinylated (Recommended).

-

Alternatively, use a CM5 Chip (Carboxymethylated dextran) to amine-couple the viral protein.

-

Note: Do NOT immobilize NCT-DS directly unless you have a biotinylated derivative. It is better to immobilize the protein (Ligand) and flow the NCT-DS (Analyte) over it.

-

-

Running Buffer:

-

HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20).

-

Expert Tip: Ensure the buffer pH matches the physiological entry environment (usually pH 7.4).

-

-

Cycle Conditions:

-

Ligand Density: Immobilize viral protein to ~1000-2000 RU.

-

Analyte (NCT-DS): Prepare 5-point dilution series (e.g., 0, 6.25, 12.5, 25, 50, 100

M). -

Flow Rate: 30

L/min (minimizes mass transport limitations). -

Contact Time: 60s association, 120s dissociation.

-

-

Regeneration:

-

Sulfated sugar interactions are often salt-sensitive. Regenerate with 2M NaCl or 10 mM Glycine-HCl pH 2.5 (short pulse, 30s).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Stock | High concentration + Calcium | Use divalent-cation-free water/PBS for initial stock. Add |

| Low Antiviral Potency | Sulfation hydrolysis | Check storage history. If stored in water >1 month at 4°C, discard. Use fresh aliquots. |

| High Background (Assay) | Non-specific binding | Add 0.1% BSA to the assay buffer. Ensure cell washing is thorough. |

| Cytotoxicity | Impurities | Perform an MTT/CCK-8 assay alongside. Pure NCT-DS is generally non-toxic up to 500 |

References

-

Preparation and Antioxidant Activity: Yuan, H., et al. (2005).[3][4] Preparation and in vitro antioxidant activity of

-carrageenan oligosaccharides and their oversulfated, acetylated, and phosphorylated derivatives. Carbohydrate Research. Link -

Antiviral Mechanisms: Eccles, R. (2020). Iota-Carrageenan as an Antiviral Treatment for the Common Cold. Open Virology Journal. Link

-

Structural Characterization: Sun, Y., et al. (2018).

-Carrageenan Oligosaccharides Prepared by -

Broad Spectrum Activity: Hans, N., et al. (2021). Seaweed Sulfated Polysaccharides against Respiratory Viral Infections. Marine Drugs. Link

-

Product Specification: US Biological. Neocarratetraose-4(1), 4(3)-di-O-sulfate sodium salt Data Sheet. Link

Sources

- 1. dextrauk.com [dextrauk.com]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and in vitro antioxidant activity of kappa-carrageenan oligosaccharides and their oversulfated, acetylated, and phosphorylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral activity of sulfated polysaccharides from marine algae and its application in combating COVID-19: Mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling the Potential of Neocarratetraose Disulfate

An Application Guide to Cell Culture Assays with Neocarratetraose Disulfate

Neocarratetraose disulfate is a sulfated oligosaccharide derived from λ-carrageenan, a natural polymer extracted from red seaweeds.[1] Structurally, it is a tetrasaccharide (a chain of four sugar units) characterized by the presence of sulfate groups, which are critical to its biological activity.[2][3] In the complex landscape of cellular communication, many interactions are mediated by heparan sulfate proteoglycans (HSPGs) on the cell surface. These HSPGs bind to a vast array of proteins, including growth factors, inflammatory molecules, and viral particles, thereby regulating fundamental biological processes.[4]

Neocarratetraose disulfate functions as a structural mimic of heparan sulfate (HS), enabling it to competitively interfere with these protein-HSPG interactions.[2] This mimetic capability positions it as a promising candidate for drug development in therapeutic areas such as oncology, inflammation, and virology.[2][4][5] This guide provides detailed, field-proven protocols for researchers, scientists, and drug development professionals to investigate the efficacy of Neocarratetraose disulfate in key cell-based and enzymatic assays.

Part 1: Assessment of Anti-Cancer and Anti-Metastatic Potential

Scientific Rationale: Targeting Tumor Growth and Spread

Two critical processes that drive cancer progression are angiogenesis (the formation of new blood vessels to feed the tumor) and metastasis (the spread of cancer cells to distant sites).[2][6] Heparan sulfate plays a key role in both.

-

Angiogenesis: Angiogenic growth factors, such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), require binding to both their specific receptors and HS co-receptors on endothelial cells to initiate signaling for proliferation and migration.[7][8] By competing for the HS-binding site, Neocarratetraose disulfate can block this signaling cascade, thereby inhibiting the formation of new blood vessels.[2][9]

-

Metastasis: The enzyme heparanase degrades HS in the extracellular matrix, breaking down tissue barriers and allowing tumor cells to invade surrounding tissues and enter the bloodstream.[10][11] Sulfated oligosaccharides have been identified as potent inhibitors of heparanase, making them valuable candidates for anti-metastatic therapy.[2]

This section outlines a logical workflow to first assess the compound's general cytotoxicity before proceeding to specific mechanistic assays for heparanase inhibition and anti-angiogenic activity.

Experimental Workflow for Anti-Cancer Assessment

Protocol: Cell Viability and Cytotoxicity Assay (WST-1)

Causality: Before assessing specific anti-cancer mechanisms, it is crucial to determine the concentrations at which Neocarratetraose disulfate is non-toxic. This ensures that any observed effects in subsequent assays are due to specific pathway inhibition rather than general cytotoxicity. The WST-1 assay is a colorimetric method that measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Materials:

-

96-well flat-bottom tissue culture plates

-

Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

WST-1 assay reagent

-

Neocarratetraose disulfate

-

Vehicle control (e.g., sterile PBS or water)

-

Microplate reader (420-480 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells (e.g., MDA-MB-231, A549, or HUVEC) into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[12] Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of Neocarratetraose disulfate in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound or controls to the appropriate wells.

-

Controls: Include wells with untreated cells (positive control for viability) and wells with medium only (blank control).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C. The optimal time depends on the cell type and should be determined empirically by monitoring color development.

-

Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at ~440 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank control from all other readings. Express the viability of treated cells as a percentage relative to the untreated control cells.

Data Presentation Table:

| Treatment Group | Concentration (µM) | Purpose |

| Blank | 0 | Background absorbance |

| Untreated Control | 0 | 100% Cell Viability |

| Vehicle Control | N/A | Solvent effect control |

| Neocarratetraose | 0.1, 1, 10, 50, 100, 200 | Test compound effect |

| Positive Control | (e.g., 10% DMSO) | 0% Cell Viability |

Protocol: Heparanase Inhibition Assay (Enzymatic)

Causality: This assay directly measures the ability of Neocarratetraose disulfate to inhibit the enzymatic activity of heparanase. It is a cell-free assay that isolates the specific interaction between the inhibitor and the enzyme. A common method uses a synthetic substrate that releases a fluorescent or colorimetric signal upon cleavage by heparanase.[10][13]

Materials:

-

Recombinant human heparanase

-

Heparanase substrate (e.g., Fondaparinux for a colorimetric assay[10] or a fluorescence-labeled HS for an HPLC-based assay[14])

-

Assay buffer (e.g., 40 mM Sodium Acetate, pH 5.0)[13]

-

Detection reagent (e.g., WST-1 for Fondaparinux assay[10])

-

96-well plate

-

Incubator (37°C)

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Inhibitor Preparation: In an Eppendorf tube or 96-well plate, add 5 µL of varying concentrations of Neocarratetraose disulfate.

-

Enzyme Addition: Add 5 µL of heparanase solution to each well and mix.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture at 37°C for 30-60 minutes to allow for binding.[13]

-

Substrate Reaction: Add the heparanase substrate to each well to initiate the reaction.

-

Reaction Incubation: Incubate at 37°C for a defined period (e.g., 1-4 hours).[13]

-

Detection: Stop the reaction (e.g., by heat or adding a stop solution) and add the detection reagent according to the manufacturer's protocol.

-

Measurement: Read the fluorescence or absorbance on a plate reader.

-

Data Analysis: Calculate the percentage of heparanase inhibition for each concentration of Neocarratetraose disulfate relative to the uninhibited control. Determine the IC50 value.

Protocol: Endothelial Cell Tube Formation Assay

Causality: This assay models the late stage of angiogenesis, where endothelial cells organize into three-dimensional, capillary-like structures. An effective anti-angiogenic agent will disrupt this process.[6][9] Human Umbilical Vein Endothelial Cells (HUVECs) are a standard cell line for this assay.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Matrigel® or similar basement membrane extract

-

24- or 48-well tissue culture plates

-

Neocarratetraose disulfate

-

Positive control (e.g., Suramin)

-

Inverted microscope with a camera

Procedure:

-

Plate Coating: Thaw Matrigel on ice. Coat the wells of a pre-chilled plate with a thin layer of Matrigel (e.g., 250 µL for a 24-well plate) and allow it to polymerize at 37°C for 30-60 minutes.

-

Cell Seeding: Harvest HUVECs and resuspend them in a small volume of medium containing the desired concentrations of Neocarratetraose disulfate, vehicle, or positive control.

-

Plating: Seed the HUVEC suspension onto the solidified Matrigel (e.g., 30,000-50,000 cells/well).

-

Incubation: Incubate at 37°C, 5% CO2 for 4-18 hours.

-

Imaging: Visualize the formation of tube-like networks using an inverted microscope. Capture images from several representative fields for each well.

-

Quantification: Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of junctions, and number of branches.

-

Data Analysis: Compare the quantitative parameters of treated groups to the untreated control to determine the inhibitory effect.

Signaling Pathway: Inhibition of Angiogenic Growth Factor Signaling

Part 2: Evaluation of Anti-Inflammatory Activity

Scientific Rationale: Interrupting the Inflammatory Cascade

Inflammation involves the recruitment of leukocytes from the bloodstream to the site of injury or infection. This process is initiated by the adhesion of leukocytes to the endothelial cells lining the blood vessels, a step mediated by a family of adhesion molecules called selectins.[15] Selectins on endothelial cells (E-selectin and P-selectin) bind to sulfated carbohydrate ligands on leukocytes.[15][16] As a heparan sulfate mimetic, Neocarratetraose disulfate can act as a competitive antagonist, blocking this crucial cell-adhesion step.[16][17] Additionally, it may modulate the inflammatory response of immune cells like macrophages.[18][19]

Protocol: Selectin-Mediated Cell Adhesion Assay

Causality: This assay directly measures the ability of Neocarratetraose disulfate to block the physical interaction between leukocytes and activated endothelial cells, a key initiating event in inflammation.

Materials:

-

HUVECs (or other endothelial cell line)

-

Leukocytic cell line (e.g., HL-60 or U937)

-

Calcein-AM fluorescent dye

-

Tumor Necrosis Factor-alpha (TNF-α) to activate endothelial cells

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader

Procedure:

-

Endothelial Cell Plating: Seed HUVECs into a 96-well plate and grow to a confluent monolayer.

-

Activation: Treat the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin expression.[20] Wash wells gently with PBS to remove TNF-α.

-

Leukocyte Labeling: Incubate leukocytes with Calcein-AM dye according to the manufacturer's protocol to make them fluorescent. Wash and resuspend in assay medium.

-